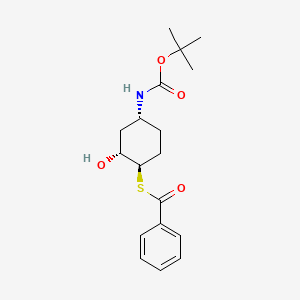
S-((1R,2R,4R)-4-((tert-Butoxycarbonyl)amino)-2-hydroxycyclohexyl)benzothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiobenzoic acid S-((1R,2R,4R)-4-tert-butoxycarbonylamino-2-hydroxy-cyclohexyl)ester is a complex organic compound with the molecular formula C18H25NO4S. It is known for its unique structural features, which include a thiobenzoic acid moiety and a cyclohexyl ester group. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and has significant applications in chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-((1R,2R,4R)-4-((tert-Butoxycarbonyl)amino)-2-hydroxycyclohexyl)benzothioate typically involves multiple steps. One common method starts with the preparation of the cyclohexyl ester precursor, which is then reacted with thiobenzoic acid under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Thiobenzoic acid S-((1R,2R,4R)-4-tert-butoxycarbonylamino-2-hydroxy-cyclohexyl)ester undergoes various chemical reactions, including:
Oxidation: This reaction can convert the thiol group to a sulfoxide or sulfone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Applications De Recherche Scientifique
Thiobenzoic acid S-((1R,2R,4R)-4-tert-butoxycarbonylamino-2-hydroxy-cyclohexyl)ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism by which S-((1R,2R,4R)-4-((tert-Butoxycarbonyl)amino)-2-hydroxycyclohexyl)benzothioate exerts its effects involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. Additionally, the ester group can undergo hydrolysis to release active metabolites that interact with biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiobenzoic acid esters: These compounds share the thiobenzoic acid moiety but differ in the ester group.
Cyclohexyl esters: These compounds have a similar cyclohexyl ester structure but lack the thiobenzoic acid component.
Uniqueness
Thiobenzoic acid S-((1R,2R,4R)-4-tert-butoxycarbonylamino-2-hydroxy-cyclohexyl)ester is unique due to its combination of a thiobenzoic acid moiety and a cyclohexyl ester group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of complex molecules .
Propriétés
Formule moléculaire |
C18H25NO4S |
|---|---|
Poids moléculaire |
351.5 g/mol |
Nom IUPAC |
S-[(1R,2R,4R)-2-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl] benzenecarbothioate |
InChI |
InChI=1S/C18H25NO4S/c1-18(2,3)23-17(22)19-13-9-10-15(14(20)11-13)24-16(21)12-7-5-4-6-8-12/h4-8,13-15,20H,9-11H2,1-3H3,(H,19,22)/t13-,14-,15-/m1/s1 |
Clé InChI |
LHDLTHNHAQHWQB-RBSFLKMASA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H]1CC[C@H]([C@@H](C1)O)SC(=O)C2=CC=CC=C2 |
SMILES canonique |
CC(C)(C)OC(=O)NC1CCC(C(C1)O)SC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


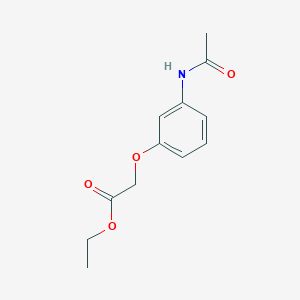
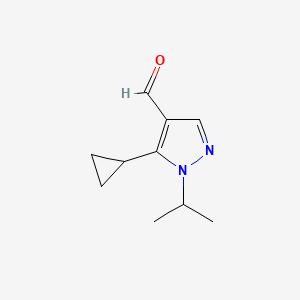
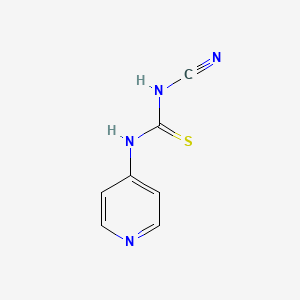
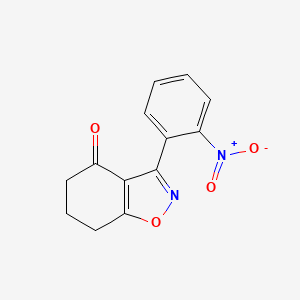
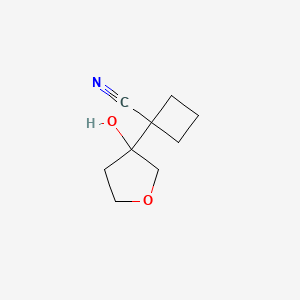
![1-(4-Hydroxy-1,1-dioxido-2H-naphtho[2,1-e][1,2]thiazin-3-yl)ethanone](/img/structure/B8650308.png)
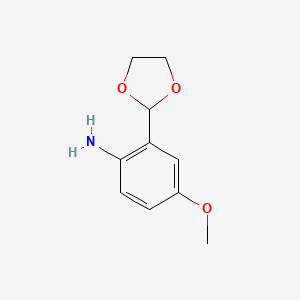
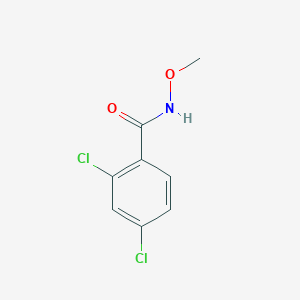
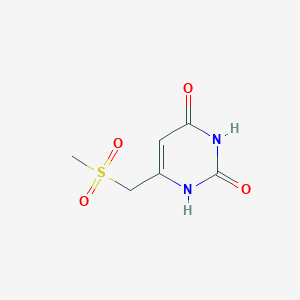
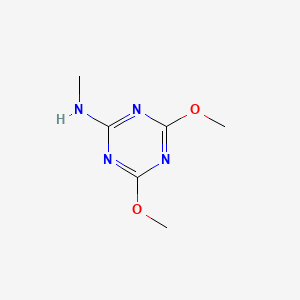
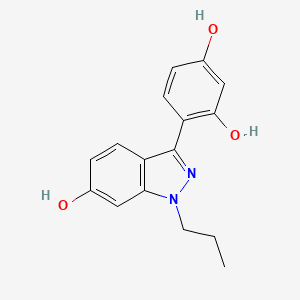
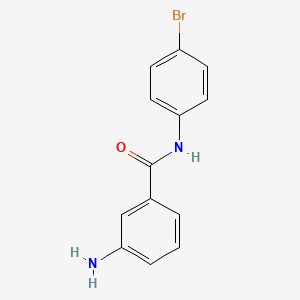
![Benzyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B8650355.png)
![N-[6-(1H-Indol-4-yl)-1H-indazol-4-yl]-4-methyl-2-morpholinecarboxamide](/img/structure/B8650356.png)
